

The Solubility Profile of Methyl Cedryl Ketone in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: Methyl Cedryl Ketone

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Abstract

Methyl Cedryl Ketone (MCK), a widely utilized fragrance ingredient with a characteristic woody and amber scent, possesses a lipophilic nature that dictates its solubility primarily in organic solvents. This technical guide provides a comprehensive overview of the solubility of **Methyl Cedryl Ketone** in various organic media. The document summarizes available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for solubility analysis. This guide is intended to be a valuable resource for researchers and professionals in fields such as perfumery, cosmetics, and chemical research, where understanding the solubility of fragrance compounds is crucial for formulation, quality control, and novel applications.

Introduction

Methyl Cedryl Ketone (MCK), also known as Acetyl Cedrene, is a synthetic ketone prized for its complex and persistent woody, musky, and amber-like aroma. Its molecular structure, characterized by a bulky, nonpolar cedrene backbone and a polar ketone group, results in poor aqueous solubility and a preference for organic solvents. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in various formulations, ensuring product stability, and predicting its behavior in different matrices. This guide aims to consolidate the available solubility data for MCK and provide standardized methodologies for its determination.

Solubility Data

The solubility of **Methyl Cedryl Ketone** has been reported in a variety of organic solvents. The following table summarizes the available quantitative and qualitative data to facilitate comparison. It is important to note that quantitative data for a comprehensive range of solvents is limited in publicly available literature.

Solvent	Formula	Type	Solubility	Temperature (°C)	Citation(s)
Water	H ₂ O	Protic, Polar	Insoluble (1.278 - 6 mg/L)	23 - 25	[1][2]
Ethanol (80%)	C ₂ H ₅ OH	Protic, Polar	Soluble in 3-7 volumes	Not Specified	[3][4]
Ethanol	C ₂ H ₅ OH	Protic, Polar	Soluble	Not Specified	[5]
Ether	(C ₂ H ₅) ₂ O	Aprotic, Polar	Soluble	Not Specified	
Paraffin Oil	N/A	Aprotic, Nonpolar	Soluble	Not Specified	
Dimethyl Sulfoxide (DMSO)	(CH ₃) ₂ SO	Aprotic, Polar	Slightly Soluble	Not Specified	[6][7]
Chloroform	CHCl ₃	Aprotic, Polar	Slightly Soluble	Not Specified	[6][7]
Ethyl Acetate	CH ₃ COOC ₂ H ₅	Aprotic, Polar	Slightly Soluble	Not Specified	[6][7]

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors from the cited sources and lack specific quantitative values. The solubility in 80% ethanol is a semi-quantitative measure.

Experimental Protocols for Solubility Determination

A standardized and reproducible method is crucial for determining the solubility of compounds like **Methyl Cedryl Ketone**. The "static equilibrium method" is a widely accepted approach for this purpose.

Static Equilibrium Method

This method involves creating a saturated solution of the solute (MCK) in the solvent of interest at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Equipment:

- **Methyl Cedryl Ketone** (high purity)
- Selected organic solvents (analytical grade)
- Thermostatic shaker bath or incubator
- Analytical balance (± 0.0001 g)
- Vials with airtight caps
- Syringe filters (e.g., $0.45\ \mu\text{m}$ PTFE)
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
- Volumetric flasks and pipettes

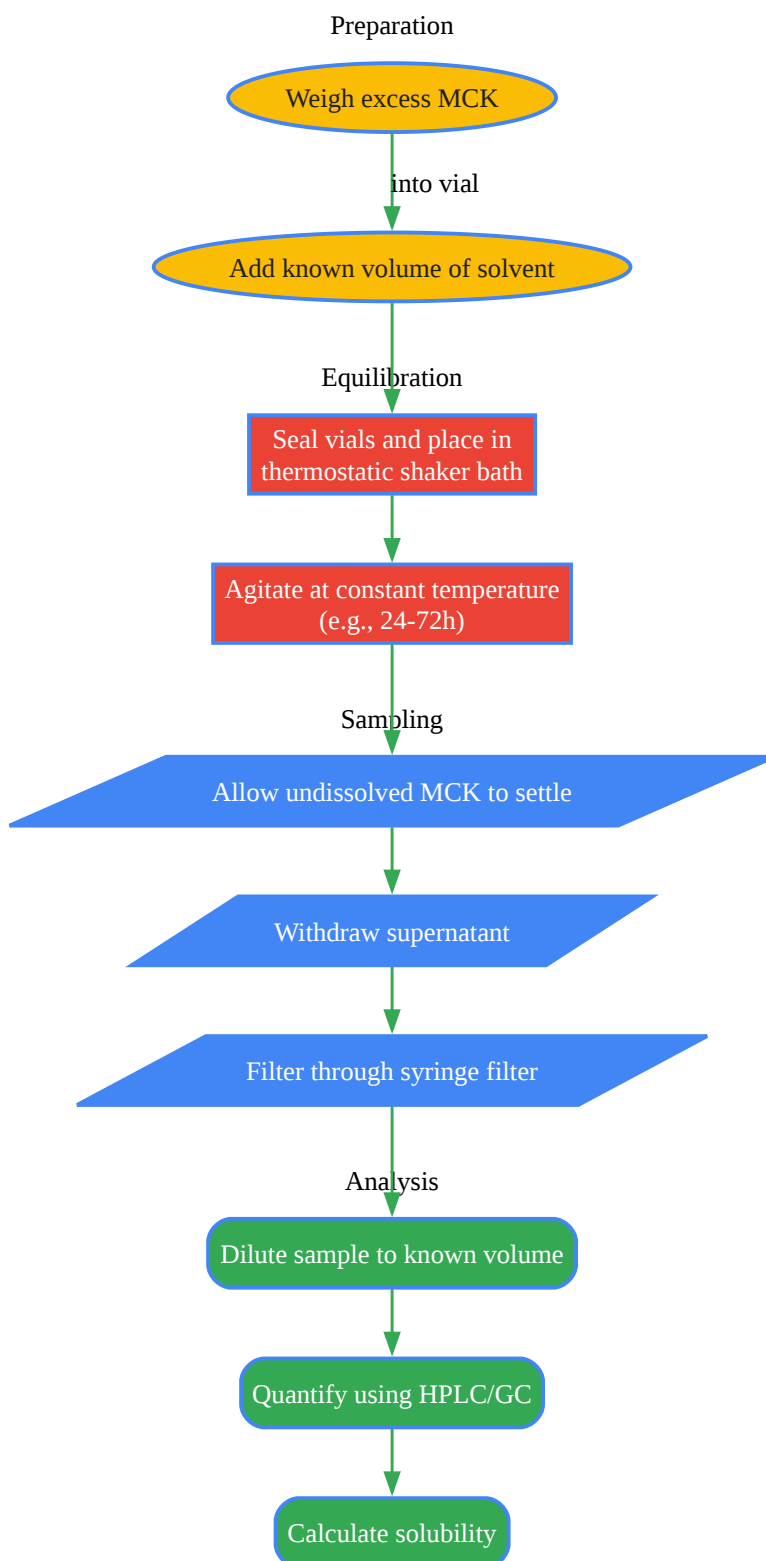
Procedure:

- **Preparation of Supersaturated Solutions:** Add an excess amount of **Methyl Cedryl Ketone** to a known volume of the selected organic solvent in a sealed vial. The excess solid ensures that the solution reaches saturation.
- **Equilibration:** Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., $25\ ^\circ\text{C}$). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

- **Phase Separation:** After equilibration, allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved MCK to settle.
- **Sample Collection:** Carefully withdraw an aliquot of the supernatant using a pre-warmed or temperature-equilibrated syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
- **Quantification:** Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of **Methyl Cedryl Ketone** in the sample using a validated HPLC or GC method.
- **Data Analysis:** Calculate the solubility of MCK in the solvent in units such as g/100mL or mol/L based on the determined concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of **Methyl Cedryl Ketone**.



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